molecular formula C18H28O2 B1662396 9,12-Octadecadiynoic acid CAS No. 2012-14-8

9,12-Octadecadiynoic acid

Cat. No.: B1662396
CAS No.: 2012-14-8
M. Wt: 276.4 g/mol
InChI Key: KDYILQLPKVZDGB-UHFFFAOYSA-N
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Description

9,12-Octadecadiynoic Acid is a polyunsaturated fatty acid with the molecular formula C18H28O2 It is characterized by the presence of two triple bonds at positions 9 and 12 of the carbon chain

Biochemical Analysis

Biochemical Properties

9,12-Octadecadiynoic acid interacts with enzymes such as COX and lipoxygenase, inhibiting their activity . This interaction suggests that this compound plays a role in the regulation of inflammatory responses, as these enzymes are involved in the production of pro-inflammatory mediators.

Cellular Effects

In cellular processes, this compound has been found to influence cell function by modulating the activity of key enzymes involved in inflammation . It has also been associated with the regulation of serotonergic neuronal ability, affecting locomotive behaviors and foraging ability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes such as COX and lipoxygenase, inhibiting their activity . This leads to a decrease in the production of pro-inflammatory mediators, thereby influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, supplementation with 0.1 μM this compound in Caenorhabditis elegans from the L1 to L4 stage in larvae affected locomotive behaviors and foraging ability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Supplementation with 0.1 μM this compound significantly enhanced worms’ locomotive behaviors, but doses above 1 μM resulted in significant inhibition of their locomotive behaviors .

Metabolic Pathways

This compound is involved in the linoleic acid metabolism pathway . It interacts with enzymes in this pathway, potentially influencing metabolic flux or metabolite levels.

Subcellular Localization

It has been reported to exist in polymorphonuclear leukocytes (PMNs), which play an important anti-inflammatory role in response to tissue inflammation and injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

9,12-Octadecadiynoic Acid can be synthesized through the modification of linoleic acidThis can be achieved through various chemical reactions, including dehydrogenation and alkynylation .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced chemical synthesis techniques. The process may include the use of catalysts and specific reaction conditions to ensure the efficient conversion of linoleic acid to this compound. The final product is then purified to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

9,12-Octadecadiynoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include various oxides, reduced compounds, and substituted derivatives.

Scientific Research Applications

9,12-Octadecadiynoic Acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,12-Octadecadiynoic Acid is unique due to its specific structure with triple bonds at positions 9 and 12.

Properties

IUPAC Name

octadeca-9,12-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,8,11-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYILQLPKVZDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173935
Record name 9A-12a-octadecadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2012-14-8
Record name 9,12-Octadecadiynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2012-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9a-12a-Octadecadiynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9A-12a-octadecadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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